molecular formula C9H6O4 B1580894 5-Carboxyphthalide CAS No. 4792-29-4

5-Carboxyphthalide

Cat. No. B1580894
CAS RN: 4792-29-4
M. Wt: 178.14 g/mol
InChI Key: QTWUWCFGWYYRRL-UHFFFAOYSA-N
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Description

5-Carboxyphthalide, also known as 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, is a useful intermediate in the preparation of several chemical compounds, particularly dyes, resins, and drugs . It has a molecular formula of C9H6O4 .


Synthesis Analysis

5-Carboxyphthalide can be synthesized by adding terephthalic acid to fuming sulfuric acid containing at least 20% of SO3, then adding formaldehyde to the mixture, heating the mixture at a temperature of 120-145° C, and isolating 5-carboxyphthalide from the reaction mixture . Another method involves the reaction of terephthalic acid with paraformaldehyde in oleum .


Molecular Structure Analysis

The molecular structure of 5-Carboxyphthalide consists of a benzofuran ring with a carboxyl group attached to the 5-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Carboxyphthalide include the addition of terephthalic acid to fuming sulfuric acid, followed by the addition of formaldehyde .


Physical And Chemical Properties Analysis

5-Carboxyphthalide has a molecular weight of 178.14 . It has a density of 1.5±0.1 g/cm3, a boiling point of 481.1±45.0 °C at 760 mmHg, and a flash point of 206.3±22.2 °C .

Scientific Research Applications

Summary of the Application

5-Carboxyphthalide is a useful intermediate in the preparation of several chemical compounds, particularly dyes, resins, and drugs . Specifically, it is used in the synthesis of citalopram, a well-known antidepressant drug .

Methods of Application or Experimental Procedures

The process for the preparation of 5-Carboxyphthalide involves adding terephthalic acid to fuming sulfuric acid containing at least 20% of SO3, then adding formaldehyde to the mixture, heating the mixture at a temperature of 120-145° C, and isolating 5-Carboxyphthalide from the reaction mixture .

Results or Outcomes Obtained

The result of this process is the production of 5-Carboxyphthalide, which can then be used as an intermediate in the synthesis of citalopram .

Improved Process for Preparation

Summary of the Application

An improved process for the preparation of 5-Carboxyphthalide has been described . This process is useful as an intermediate for the preparation of citalopram .

Methods of Application or Experimental Procedures

The improved process for the preparation of 5-Carboxyphthalide involves adding terephthalic acid to Chloromethyl chlorosulphate, heating, adding water portion wise, filtering, centrifuging, and washing the resultant product with water .

Results or Outcomes Obtained

The result of this process is the production of 5-Carboxyphthalide, which can then be used as an intermediate in the synthesis of citalopram .

Improved Process for Preparation

Summary of the Application

An improved process for the preparation of 5-Carboxyphthalide has been described . This process is useful as an intermediate for the preparation of citalopram .

Methods of Application or Experimental Procedures

The improved process for the preparation of 5-Carboxyphthalide involves adding terephthalic acid to Chloromethyl chlorosulphate, heating, adding water portion wise filtering, centrifuging and washing the resultant product with water .

Results or Outcomes Obtained

The result of this process is the production of 5-Carboxyphthalide, which can then be used as an intermediate in the synthesis of citalopram .

Safety And Hazards

Safety precautions for handling 5-Carboxyphthalide include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

5-Carboxyphthalide is a useful intermediate in the synthesis of several chemical compounds, particularly dyes, resins, and drugs . Its future directions could involve improving the synthesis process and exploring its use in the synthesis of new compounds .

properties

IUPAC Name

1-oxo-3H-2-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWUWCFGWYYRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197348
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carboxyphthalide

CAS RN

4792-29-4
Record name 1,3-Dihydro-1-oxo-5-isobenzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4792-29-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Record name 1,3-dihydro-1-oxoisobenzofuran-5-carboxylic acid
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Record name 5-Carboxyphthalide
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Synthesis routes and methods I

Procedure details

To 800 ml of fuming sulfuric acid, containing about 27% of SO3, 260 g (1.56 m) of terephthalic acid are added, under stirring, in 15 minutes without exceeding the temperature of 25° C. By maintaining the stirring, 60 g (0.665 m) of 1,3,5-trioxane are added portionwise to the thick suspension thus obtained, whereby the temperature rises to about 25° C. The mixture is cooled to 10-15° C. in 30 minutes, then a further 60 g (0.665 m) of 1,3,5-trioxane is added thereinto. The mixture is heated and it is observed that at 90° C. the mass becomes clear. The temperature is brought to 120° C. and the mixture is kept 10-15 minutes under these conditions, whereby the temperature may rise to 135-140° C. If no exothermia is observed, the mixture is nevertheless heated to 130-135° C. and kept 4 hours under these conditions. The cooled mixture is poured, in about 1 hour and without exceeding the temperature of 25-35° C., into 3000 g of crushed ice. To the mixture thus obtained, 8000-8500 ml of a 15% w/w solution of sodium hydroxide are added to a pH=5-6, by letting the temperature to rise to 35-40° C. and by keeping it at these values by a water-cooling. Then, at 35-40° C., 300 ml of 5% w/w solution of sodium hydroxide are added to the mixture to a pH≡8. The solid is removed by filtration on a Dicalite® bed in a buchner and washed with water. To the solution thus obtained, 2000 ml of 35% hydrochloric acid are added to a pH≡1 and the suspension thus obtained is heated to 35° C. The solid is filtered, washed 3 times with 500 ml of deionized water at 40° C. The wet product is treated with 4000 ml of warm deionized water (about 45° C.) and the suspension is heated 30 minutes under stirring at 45° C. Without cooling, the product is filtered, washed with deionized water and dried in vacuo at 50° C. to constant weight. Thus, 215-225 g of light-brown coloured 5-carboxyphthalide with a purity (HPLC)>95% are obtained.
Quantity
800 mL
Type
reactant
Reaction Step One
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260 g
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reactant
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60 g
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reactant
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60 g
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reactant
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Synthesis routes and methods II

Procedure details

To 153 ml of fuming sulfuric acid, containing 25% of SO3, 50 g (0.3 m) of terephthalic acid are added, in small portions, at 20-22° C., then to the mixture thus obtained 23 g (0.25 m) of 1,3,5-trioxane are added portionwise thereinto. The mixture is kept about 30 minutes under stirring, without cooling, then the temperature is brought to 135-140° C. and heating is continued for 2-2.5 hours, whereby the reaction is complete, as shown by a HPLC control. The reaction mixture is cooled to 0-2° C. and 1000 ml of cold water are added thereto without exceeding 20-23° C., by keeping in mind that, during the addition of the first 15-20 ml of water, exothermia occurs, whilst afterwards the temperature may be easily controlled. The mixture is kept 1 hour under stirring at 20-25° C., the product thus obtained is filtered, still moist triturated in 300 ml of water repeatedly until the reddish colour of the mother liquors disappears. After the third trituration, the pH of the mother liquors stabilizes at values ranging from 5 to 6. The product is dried in vacuo at 45-50° C. until constant weight to give 47.5 g of 5-carboxyphthalide with a titer and a purity (HPLC)>95%.
Quantity
153 mL
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17.5 (± 2.5) mL
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1000 mL
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Synthesis routes and methods III

Procedure details

In a 3000-l glass lined reactor, 550 Kg of oleum containing 25% of SO3 are charged under vacuum and good aspiration, then, consecutively, under stirring, 56 Kg of terephthalic acid at 20-23° C. and 26 Kg of 1,3,5-trioxane at 15-20° C. are added thereinto. The reactor is heated at 130-133° C. for 4 hours, then the mixture is cooled to 20-23° C. and 118 Kg of glacial acetic acid are couled portionwise thereinto at a temperature not higher than 25° C. At the end of this operation, 1000 Kg of water are added portionwise, whereby the temperature is maintained not higher than 43-45° C. by circulation of water in the jacket. The mixture is stirred for about 1 hour at 20-23° C., then the product is centrifugated, squeezed and abundantly washed with water in order to remove the larger amount of sulfuric acid from the mother liquors and to obtain 100-105 Kg of 5-carboxyphthalide as a well squeezed, wet raw-product. In a 3000-l stainless steel reactor the product thus obtained is suspended in 680 Kg of deionized water and a solution of 60 Kg of sodium bicarbonate in 540 Kg of deionized water is then slowly added to said suspension to a pH of 7.0-7.2. To the solution thus obtained, lightly cloudy, 10 Kg of Celite® are added, the solid is filtered off and the solution, at a temperature of 22-25° C., is brought to pH=3 with 32% hydrochloric acid, then stirred at 20-22° C. and centrifugated. The product is well squeezed, abundantly washed with deionized water and dried under vacuum to give 41-43.7 Kg of 5-carboxyphthalide.
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Synthesis routes and methods IV

Procedure details

To 892 g of fuming sulfuric acid, containing 25-27% of SO3, 100 g (0.6 m) of terephthalic acid are added at 20-23° C., under stirring, then 46 g (0.5 m) of 1,3,5-trioxane are added portionwise thereto at about 15° C. At the end of the addition, the mixture is heated 2 hours at 130-133° C. whereby a dark, clear solution is obtained. When the reaction is complete, as shown by a HPLC control, the mixture is cooled to 20-22° C. and 210 g of glacial acetic acid are slowly added thereto, without exceeding the temperature of 23-25° C. The mass is cooled to −5-0° C. and 1800 ml of cold deionized water are added thereto. During this operation the temperature rises to 43-45° C. At the end of the addition, the mixture is kept 1 hour under stirring at 23-25° C., then it is filtered, the solid is washed with deionized water abundantly and suspended, still wet, in 1200 ml of deionized water at room temperature. To the suspension thus obtained, about 1550 g of a 7% solution of NaHCO3 are added to a constant pH of 7,6-7,8. The mixture is filtered on Celite®, washing with deionized water. The pH of the filtrate is brought to about 1 by slow addition of about 120 ml of 35% hydrochloric acid at 22-25° C. The suspension is kept 1 hour under stirring at 22-25° C., then it is filtered and washed with deionized water abundantly. The product is dried in vacuo at about 50° C. to give 81 g of 5-carboxyphthalide with a titer (HPLC)>94% and purity (HPLC)>95%.
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Synthesis routes and methods V

Procedure details

To 800 ml of fuming sulfuric acid, containing about 27% of SO3, 260 g (1.56 m) of terephthalic acid are added, under stirring, in 15 minutes and without exceeding the temperature of 25° C. To the thick suspension thus obtained, 120 g (1.33 m) of 1,3,5-trioxane are added under stirring without exceeding the temperature of 35° C., then stirring is continued for 20-30 minutes without cooling, whereby the temperature of the mixture rises to 45-50° C. The mixture is heated to 120° C. and it is noted that, already at 90° C., the mass becomes clear whilst at 120° C. a light exothermia is observed which brings the temperature to 135-140° C. The mixture is kept 6 hour under stirring at this temperature, then it is cooled to 20° C. and poured in 3000 g of coushed ice without exceeding the temperature of 25° C. To the mixture thus obtained, a 15% w/w solution of sodium hydroxide is added to a pH≡6 (about 6500-7000 ml thereof are needed), by keeping the temperature at 35-40° C. by water-cooling, then a 5% w/w solution of sodium hydroxide is added thereto at the temperature of 35-40° C. up to pH≡8 (about 300 ml are needed). The solid is removed by filtration on Dicalite® in a buchner and washed with water. To the filtered solution thus obtained, 35% hydrochloric acid is added up to pH≡1 (requiring about 1600-1800 ml of 35% HCl) and the suspension thus obtained is heated to 35° C. The solid is filtered, washed 3 times with 500 ml of deionized water at 40° C. and suspended in 1000 ml of deionized water. The suspension is heated under stirring at 50-55° C. and kept 1 hour under these conditions, then it is hot filtered. The solid is washed with deionized water and dried in vacuo at 50° C. to constant weight. Thus, 180 g of light-brown coloured 5-carboxyphthalide with a purity (HPLC) >95% are obtained.
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800 mL
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260 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Carboxyphthalide
Reactant of Route 2
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5-Carboxyphthalide
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5-Carboxyphthalide
Reactant of Route 5
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Reactant of Route 6
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5-Carboxyphthalide

Citations

For This Compound
42
Citations
WG Scribner, BH Smith, RW Moshier… - The Journal of Organic …, 1970 - ACS Publications
… be recrystallized from acetic acid or 50% aqueous dimethyl sulfoxide to provide purified 5-carboxyphthalide, mp 290-294 (literature value,8 283-284). Esterification with methanol-BFs …
Number of citations: 18 pubs.acs.org
H Huang, T Liu, X Wu, J Guo, X Lan, Q Zhu… - Natural product …, 2017 - Taylor & Francis
… derivative, (2ʹS*)-2-(2ʹ-hydroxypropyl)-5-methyl-7, 8-dihydroxy-chromone (1), together with three known compounds, bacillisporin A (2), bacillisporin B (3) and 5-carboxyphthalide (4) …
Number of citations: 32 www.tandfonline.com
R Flammang, N Dechamps, M Boulvin… - International Journal of …, 2007 - Elsevier
… The final product is established to be protonated 5-carboxyphthalide. The overall mechanism of the methyl loss includes a sequence of five steps as supported by quantum chemical (…
Number of citations: 6 www.sciencedirect.com
LRS Forney - The Journal of Organic Chemistry, 1970 - ACS Publications
… be recrystallized from acetic acid or 50% aqueous dimethyl sulfoxide to provide purified 5-carboxyphthalide, mp 290-294 (literature value,8 283-284). Esterification with methanol-BFs …
Number of citations: 24 pubs.acs.org
JM Springer, JM Springer, CW Hinman… - The Journal of …, 1971 - ACS Publications
… containing media to give 5-carboxyphthalide (1) has re- … ,6 5-carboxyphthalide does not, and only small amounts of the diadduct, 2, can be detected from treatment of 5carboxyphthalide …
Number of citations: 6 pubs.acs.org
LS Forney, AT Jurewicz - The Journal of Organic Chemistry, 1971 - ACS Publications
… Although much higher temperatures and CO pressures are required in that process than we observe during 5carboxyphthalide synthesis, the yields of terephthaloyloxyacetic acid are …
Number of citations: 6 pubs.acs.org
A Brownstein - Industrial & Engineering Chemistry, 1970 - ACS Publications
… Condensation of terephthalic ácid with formaldehyde in SO3 produced 5-carboxyphthalide in 93% yield [J. Org. Chem., 35, 1696 (1970)]. …
Number of citations: 0 pubs.acs.org
Y Imai, T Takahashi, M Ueda - Journal of Polymer Science …, 1982 - Wiley Online Library
… ), and hence compound B was identified as 3-benzylidene5-carboxyphthalide. 3-Benzylidene-5-carboxyphthalide … A mixture of 13.3 g (0.05 mol) of 3-benzylidene-5-carboxyphthalide, …
Number of citations: 4 onlinelibrary.wiley.com
B Weber - WIPO Patent, 2000
Number of citations: 2
DRKS PATHY
Number of citations: 0

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